molecular formula C8H12N2O2S B1276072 3-Amino-4,5-dimethylbenzenesulfonamide CAS No. 101251-33-6

3-Amino-4,5-dimethylbenzenesulfonamide

Cat. No. B1276072
M. Wt: 200.26 g/mol
InChI Key: YXQMLWCILAYJQY-UHFFFAOYSA-N
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Description

The compound 3-Amino-4,5-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 3-Amino-4,5-dimethylbenzenesulfonamide, they do provide insights into closely related compounds, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide compounds is of significant interest due to their pharmacological importance. The papers provided do not detail the synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide specifically, but they do describe the synthesis of related compounds. For instance, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was achieved through a slow evaporation solution growth technique, which suggests a potential method for synthesizing similar sulfonamide compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be determined using various spectroscopic and crystallographic techniques. The second paper describes the use of FT-IR, NMR, UV-Vis, and X-ray single crystal techniques to characterize the structure of a sulfonamide compound . These methods could be applied to 3-Amino-4,5-dimethylbenzenesulfonamide to gain insights into its molecular structure.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for 3-Amino-4,5-dimethylbenzenesulfonamide, but the study of tautomerism in 3-amino-4-hydroxy benzenesulfonamide using quantum-chemical methods indicates that similar compounds can exhibit interesting acid-base equilibria and tautomeric shifts .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are crucial for their biological activity and pharmaceutical applications. The second paper provides a comprehensive analysis of the physical and chemical properties of a sulfonamide compound, including theoretical vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters . These properties are essential for understanding the behavior of the compound under different conditions and can be used as a reference for analyzing 3-Amino-4,5-dimethylbenzenesulfonamide.

Scientific Research Applications

Synthesis and Chemical Applications

3-Amino-4,5-dimethylbenzenesulfonamide has been utilized in various chemical syntheses and applications. For instance, it served as a key intermediate in the synthesis of compounds with potential antimicrobial and antifungal activities, as illustrated in the study by Aal et al. (2007) on the synthesis and biological evaluation of certain enaminone compounds (Aal, El-Maghraby, Hassan, & Bashandy, 2007). Additionally, its derivatives have been explored for their potential in photodynamic therapy applications due to their properties as photosensitizers, particularly in cancer treatment, as investigated by Pişkin, Canpolat, and Öztürk (2020) (Pişkin, Canpolat, & Öztürk, 2020).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of derivatives of 3-Amino-4,5-dimethylbenzenesulfonamide have been extensively studied. Rublova et al. (2017) synthesized and characterized sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into their structural characteristics (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017). Similarly, the work of Han and Li (2007) on the coordination compound [Ag(C8H10NO3S)(H2O)2] highlights the diverse structural possibilities of compounds containing the 3-Amino-4,5-dimethylbenzenesulfonamide moiety (Han & Li, 2007).

Antitumor and Pharmacological Studies

There has been significant interest in exploring the antitumor properties of compounds derived from 3-Amino-4,5-dimethylbenzenesulfonamide. For example, Wang et al. (2012) investigated the in vitro and in vivo anti-cancer activities of a novel compound KCN1, derived from 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, on pancreatic cancer cells and in xenograft models (Wang et al., 2012). These studies underscore the potential of 3-Amino-4,5-dimethylbenzenesulfonamide derivatives in the development of new anticancer therapies.

Enzyme Inhibition and Biological Activity

The derivatives of 3-Amino-4,5-dimethylbenzenesulfonamide have shown promising results in enzyme inhibition studies. Alyar et al. (2019) synthesized Schiff bases derived from sulfonamides, demonstrating their ability to inhibit various enzymes, which is pivotal for potential therapeutic applications (Alyar et al., 2019).

Future Directions

3-Amino-4,5-dimethylbenzenesulfonamide is currently used for proteomics research . Its future applications will likely continue in this field, contributing to our understanding of protein function and interactions.

properties

IUPAC Name

3-amino-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMLWCILAYJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406961
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,5-dimethylbenzenesulfonamide

CAS RN

101251-33-6
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,5-dimethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, YI Ali, CEL Fisher, R Arribas-Bosacoma… - Elife, 2021 - elifesciences.org
BLM (Bloom syndrome protein) is a RECQ-family helicase involved in the dissolution of complex DNA structures and repair intermediates. Synthetic lethality analysis implicates BLM as …
Number of citations: 14 elifesciences.org

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